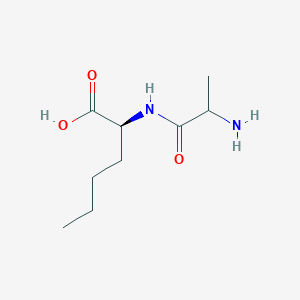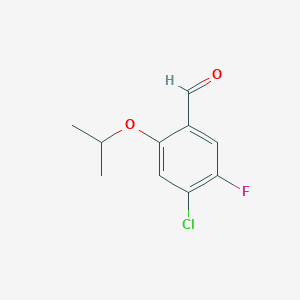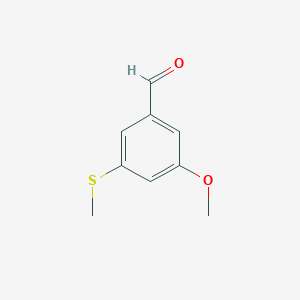
3-Methoxy-5-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H10O2S It is a substituted benzaldehyde, characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a methylthiolating agent under specific conditions. For example, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: 3-Methoxy-5-(methylthio)benzoic acid.
Reduction: 3-Methoxy-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methoxy-5-(methylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the effects of substituted benzaldehydes on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic properties. Research into its pharmacological effects is ongoing.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The methoxy and methylthio groups influence the compound’s reactivity and stability by donating electron density to the benzene ring, thereby affecting the overall electronic properties of the molecule .
Comparison with Similar Compounds
3-Methoxybenzaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.
5-Methylthio-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-Methoxy-3-(methylthio)benzaldehyde: The position of the substituents on the benzene ring is different, which can affect the compound’s chemical properties and reactivity.
Uniqueness: 3-Methoxy-5-(methylthio)benzaldehyde is unique due to the specific positions of the methoxy and methylthio groups on the benzene ring. This arrangement provides distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-methoxy-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 |
InChI Key |
ZQQTXNTYTPZFJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


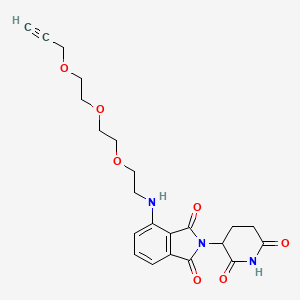
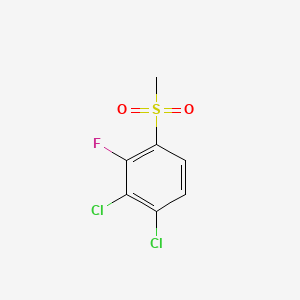

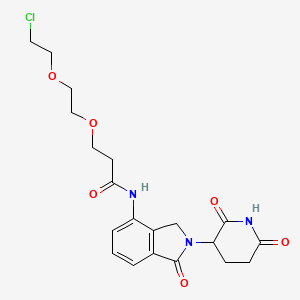
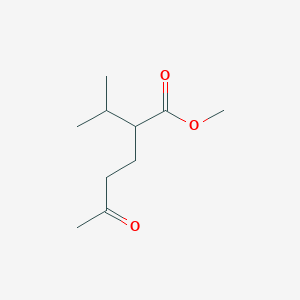

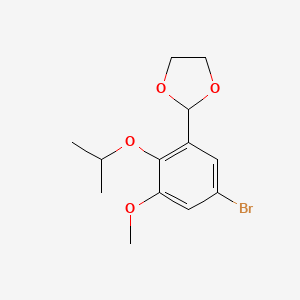

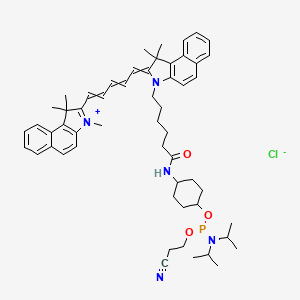
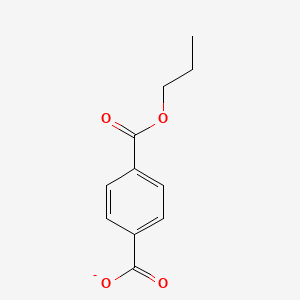
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
